N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1011911-18-4
VCID: VC11916626
InChI: InChI=1S/C18H14N4O3S/c1-22-14-8-12(2-3-15(14)25-9-16(22)23)13-10-26-18(20-13)21-17(24)11-4-6-19-7-5-11/h2-8,10H,9H2,1H3,(H,20,21,24)
SMILES: CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4 g/mol

N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

CAS No.: 1011911-18-4

Cat. No.: VC11916626

Molecular Formula: C18H14N4O3S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide - 1011911-18-4

Specification

CAS No. 1011911-18-4
Molecular Formula C18H14N4O3S
Molecular Weight 366.4 g/mol
IUPAC Name N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Standard InChI InChI=1S/C18H14N4O3S/c1-22-14-8-12(2-3-15(14)25-9-16(22)23)13-10-26-18(20-13)21-17(24)11-4-6-19-7-5-11/h2-8,10H,9H2,1H3,(H,20,21,24)
Standard InChI Key HQFCVRKHBISTIQ-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4
Canonical SMILES CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₈H₁₄N₄O₃S, with a molecular weight of 366.4 g/mol . Its IUPAC name, N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, reflects three key structural components:

  • A 1,4-benzoxazin-3-one core substituted with a methyl group at position 4.

  • A thiazole ring linked to the benzoxazine moiety at position 6.

  • A pyridine-4-carboxamide group attached to the thiazole nitrogen .

The SMILES notation (CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4) and InChIKey (HQFCVRKHBISTIQ-UHFFFAOYSA-N) further clarify atomic connectivity and stereochemical features .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₄N₄O₃S
Molecular Weight366.4 g/mol
logP (Predicted)~3.2 (estimated via analogs)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, its construction likely involves multi-step reactions common to benzoxazine and thiazole chemistry:

  • Benzoxazine Formation: Starting from o-aminophenol derivatives, cyclization with methyl-substituted anhydrides or aldehydes generates the 4-methyl-3-oxo-1,4-benzoxazine core.

  • Thiazole Ring Construction: Reaction of the benzoxazine intermediate with thiourea and α-haloketones or via Hantzsch thiazole synthesis introduces the thiazole moiety.

  • Pyridine Carboxamide Coupling: Amidation of the thiazole amine with pyridine-4-carbonyl chloride completes the molecule.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeKey Reagents/Intermediates
1Benzoxazine cyclizationo-Aminophenol, methyl anhydride
2Thiazole formationThiourea, α-bromoketone
3Amide couplingPyridine-4-carbonyl chloride

Structural Analogues and Activity Clues

Compounds with overlapping substructures exhibit diverse bioactivities:

  • Thiazole-Benzoxazine Hybrids: Analogues like 3-methyl-N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]butanamide (CAS: D437-0014) demonstrate logP values ~3.2 and potential enzyme inhibitory properties .

  • Pyridine Carboxamides: Derivatives such as VU0640708-1 (a synonym for the target compound) have been cataloged in screening libraries for neurodegenerative disease targets .

Hypothetical Biological Relevance

Antibacterial and Anticancer Activity

Benzoxazines exhibit antibacterial effects by disrupting cell wall synthesis, while thiazoles interfere with bacterial folate metabolism. In cancer research, similar compounds (e.g., 7-3 and A11 from PMC studies) deplete oncogenic proteins like DNAJA1 and mutant p53, suggesting a potential role in conformational mutant p53-driven cancers .

TargetMechanismEvidence Source
MAO EnzymesCompetitive inhibition
Bacterial Folate PathwayDihydrofolate reductase inhibition
DNAJA1-mutp53 ComplexProtein degradation induction

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

With a predicted logP of ~3.2, the compound likely exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (PSA) of ~66.4 Ų suggests potential for oral bioavailability, though formulation optimization may be required .

Metabolic Stability

The presence of amide bonds and heterocyclic rings may render the compound susceptible to hepatic cytochrome P450-mediated metabolism, necessitating structural modifications for improved half-life.

Future Research Directions

  • Synthesis and Characterization: Priority should be given to synthesizing the compound and validating its structure via NMR and mass spectrometry .

  • In Vitro Screening: Assays against MAO, AChE, and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) will elucidate its therapeutic potential .

  • Mutp53-Dependent Cancer Models: Testing in p53-mutant cell lines (e.g., H2087, CAL33) could reveal anticancer efficacy akin to DNAJA1 inhibitors .

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity will guide lead optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator